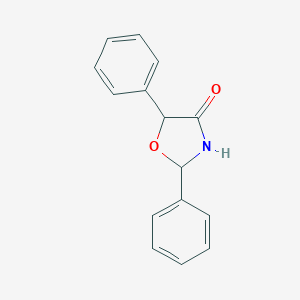

4-Oxazolidinone, 2,5-diphenyl-

Description

The exact mass of the compound 4-Oxazolidinone, 2,5-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Oxazolidinone, 2,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxazolidinone, 2,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10321-42-3 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2,5-diphenyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C15H13NO2/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) |

InChI Key |

BWELSCBCCXPLSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(O2)C3=CC=CC=C3 |

Other CAS No. |

10321-42-3 |

Synonyms |

2,5-Diphenyloxazolidin-4-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and synthesis of 4-Oxazolidinone, 2,5-diphenyl-. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

2,5-diphenyl-1,3-oxazolidin-4-one is a heterocyclic organic compound featuring an oxazolidinone core with phenyl substituents at the 2nd and 5th positions. The properties of this compound are crucial for its application in synthetic chemistry and drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 239.27 g/mol | PubChem[2] |

| Monoisotopic Mass | 239.094628657 Da | PubChem[1][2] |

| IUPAC Name | 2,5-diphenyl-1,3-oxazolidin-4-one | PubChem[1] |

| CAS Number | 86286-50-2 | PubChem[2] |

| Predicted XLogP3 | 2.5 | PubChem[1][2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[2] |

| Appearance | White to off-white crystalline powder (general for similar oxazolidinones) | Chem-Impex[3] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | PubChem[2] |

Spectral Data Analysis

The structural characterization of 2,5-diphenyl-4-oxazolidinone is supported by various spectroscopic techniques.

| Technique | Data Highlights |

| ¹H NMR | Spectra available, typically showing signals for the aromatic protons of the two phenyl groups and the protons on the oxazolidinone ring. The specific shifts and coupling constants depend on the solvent used (e.g., DMSO-d6).[4] |

| ¹³C NMR | Spectra have been recorded, which would show distinct peaks for the carbonyl carbon, the two carbons of the oxazolidinone ring attached to the phenyl groups, and the carbons of the aromatic rings.[2] |

| Mass Spectrometry (GC-MS) | The NIST library indicates a top peak at m/z 107 and a second highest at m/z 104.[2] Predicted collision cross-section values for various adducts like [M+H]⁺ and [M+Na]⁺ are also available.[1] |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available, which would characteristically show a strong absorption band for the C=O (carbonyl) group of the oxazolidinone ring.[2] |

Biological Significance and Applications

Oxazolidinones are a significant class of synthetic antibiotics.[5] They are known to act as protein synthesis inhibitors, targeting the 50S ribosomal subunit of bacteria.[5] This mechanism of action is effective against a wide range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

While specific biological activities for the 2,5-diphenyl substituted variant are not extensively detailed in the provided results, the general oxazolidinone scaffold is a cornerstone in the development of novel antibacterial agents.[6][7] Research in this area focuses on modifying the core structure to enhance potency, broaden the antibacterial spectrum, and overcome resistance.[6] Chiral oxazolidinones also serve as crucial building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure drugs with improved efficacy and safety profiles.[3]

Caption: Logical workflow for oxazolidinone-based drug discovery.

Experimental Protocols

The synthesis of oxazolidinones can be achieved through various chemical routes. A common method involves the cyclization of amino alcohols or related precursors. Below is a generalized protocol for the synthesis of 4,5-disubstituted oxazolidin-2-ones, adapted from literature procedures for similar structures.[8]

Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Azidation/Curtius Rearrangement

This protocol describes the conversion of β-hydroxy N-acylthiazolidinethiones to the corresponding oxazolidin-2-ones.

Materials:

-

β-hydroxy N-acylthiazolidinethione substrate (e.g., synthesized via an asymmetric aldol reaction)

-

Trimethylsilyl azide (Me₃SiN₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

-

A solution of the β-hydroxy N-acylthiazolidinethione substrate (1.0 equivalent) is prepared in anhydrous THF (to make a 0.1 M solution).

-

Trimethylsilyl azide (Me₃SiN₃) (3.0 equivalents) is added to the solution.

-

The resulting mixture is heated to reflux at 90 °C.

-

The reaction is stirred for 5 hours at 90 °C, monitoring for completion via TLC.

-

After completion, the mixture is cooled to room temperature (25 °C).

-

The reaction is quenched by the addition of H₂O and then diluted with CH₂Cl₂.

-

The organic and aqueous layers are separated. The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The resulting crude residue is purified by column chromatography on silica gel, using a gradient eluent (e.g., 25–75% EtOAc/hexane) to yield the pure 4,5-disubstituted oxazolidin-2-one product.[8]

Caption: Synthesis workflow for 4,5-disubstituted oxazolidin-2-ones.

References

- 1. PubChemLite - 4-oxazolidinone, 2,5-diphenyl- (C15H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | C15H13NO2 | CID 10868374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-diphenyl-4-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,5-diphenyl-4-oxazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its synthesis via the cyclocondensation of an α-amino acid with an aldehyde, presenting relevant quantitative data in a clear, tabular format.

Core Synthesis Pathway: Cyclocondensation of Phenylglycine and Benzaldehyde

The principal synthetic route to 2,5-diphenyl-4-oxazolidinone involves the reaction of an N-protected α-phenylglycine with benzaldehyde. This method is a well-established approach for the formation of 2-aryl-oxazolidinones. The reaction proceeds through the formation of an intermediate Schiff base from the amino acid and the aldehyde, followed by an intramolecular cyclization to yield the oxazolidinone ring. The use of an N-protecting group on the amino acid is crucial for this transformation.

A general scheme for this synthesis is presented below. The reaction typically requires an acid catalyst and azeotropic removal of water to drive the equilibrium towards the formation of the product. This process can lead to the formation of both cis and trans diastereomers of the 2,5-diphenyl-4-oxazolidinone.

Figure 1: General synthesis pathway for 2,5-diphenyl-4-oxazolidinone.

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-3-(N-protecting substituent)-oxazolidinone:

-

Reaction Setup: An N-protected acyclic α-amino acid, an aromatic aldehyde, and an acid catalyst are combined in an inert solvent in a reaction vessel equipped with a Dean-Stark apparatus for azeotropic water removal.

-

Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified.

-

Purification: Purification is typically achieved through techniques such as column chromatography or recrystallization to separate the desired diastereomer.

Quantitative Data

Specific quantitative data for the synthesis of 2,5-diphenyl-4-oxazolidinone is not available in the provided search results. However, for analogous syntheses of 2-aryl-oxazolidinones, the following parameters are typically reported:

| Parameter | Typical Value/Condition |

| Reactant Molar Ratio | N-protected amino acid : aldehyde : catalyst (1 : 1-1.2 : 0.1-1) |

| Solvent | Toluene, Benzene, or other inert solvents that form an azeotrope with water |

| Catalyst | p-Toluenesulfonic acid, Benzenesulfonic acid, Trifluoroacetic acid |

| Temperature | Reflux temperature of the chosen solvent |

| Reaction Time | Several hours, monitored by water removal |

| Yield | Variable, depending on the specific substrates and conditions |

Logical Workflow for Synthesis and Characterization

The logical workflow for the synthesis and characterization of 2,5-diphenyl-4-oxazolidinone is outlined below. This workflow starts with the procurement of starting materials and proceeds through the synthesis, purification, and structural elucidation of the final product.

Figure 2: Experimental workflow for 2,5-diphenyl-4-oxazolidinone synthesis.

Concluding Remarks

The synthesis of 2,5-diphenyl-4-oxazolidinone is achievable through the well-established method of cyclocondensation between an N-protected phenylglycine and benzaldehyde. While a specific, detailed protocol with extensive quantitative data for this exact molecule is not prevalent in the readily available literature, the general procedures for analogous compounds provide a strong foundation for its successful synthesis. Further research and experimental optimization would be necessary to determine the precise reaction conditions, yields, and diastereoselectivity for this specific transformation. The structural characterization of the resulting cis and trans isomers would be essential for any subsequent applications in drug discovery and development.

Spectroscopic and Synthetic Profile of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive summary of the spectroscopic data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone, a key chiral auxiliary and building block in organic synthesis. The document includes tabulated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic information are provided to facilitate replication and further research. Additionally, a representative synthetic workflow for this class of compounds is illustrated using a Graphviz diagram, offering a clear visual representation of the synthetic process. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 10H | Aromatic protons |

| 5.75 | d | 1H | H-5 |

| 4.95 | d | 1H | H-4 |

| 8.7 (broad) | s | 1H | NH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone [1]

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C=O (Oxazolidinone ring) |

| 139.0 | Aromatic C (quaternary) |

| 136.5 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.9 | Aromatic CH |

| 127.6 | Aromatic CH |

| 126.8 | Aromatic CH |

| 125.5 | Aromatic CH |

| 81.0 | C-5 |

| 62.5 | C-4 |

Note: Specific assignments for aromatic carbons can vary and may require further 2D NMR analysis for confirmation.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~1750 | Strong, Sharp | C=O Stretch (Carbonyl) |

| ~1600, 1495, 1455 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1220 | Strong | C-O Stretch |

| ~700, 750 | Strong | C-H Bending (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone [2]

| m/z | Relative Intensity | Assignment |

| 239 | High | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M - C₂H₂O]⁺ |

| 180 | High | [M - C₂H₃NO]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: A sample of approximately 5-10 mg of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton spectra are recorded using a standard single-pulse experiment. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 200-220 ppm is used, with a relaxation delay of 2-5 seconds. Several thousand scans are often necessary to obtain a spectrum with adequate signal-to-noise for all carbon signals, especially quaternary carbons.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. The final spectrum is an average of 16 to 32 scans with a spectral resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation. A typical temperature program would start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-500. The ion source and transfer line temperatures are typically maintained at 230 °C and 280 °C, respectively.

Synthetic Workflow

The synthesis of cis-4,5-diphenyl-2-oxazolidinone can be achieved through the cyclization of the corresponding amino alcohol precursor, which is derived from benzoin. The following diagram illustrates a typical synthetic pathway.

Caption: Synthetic pathway for (4R,5S)-cis-4,5-diphenyl-2-oxazolidinone.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of different spectral features to the molecular structure. The following diagram illustrates this relationship for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone.

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to 2,5-Diphenyloxazolidin-4-one (CAS Number: 10321-42-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,5-Diphenyloxazolidin-4-one (CAS No. 10321-42-3). While specific biological data for this compound is limited in publicly available literature, this guide also explores the known biological activities of the broader oxazolidin-4-one class of molecules, highlighting their potential as a scaffold in drug discovery. Detailed experimental protocols for the synthesis and characterization of structurally related compounds are presented to provide a foundational methodology for researchers.

Chemical Structure and Properties

2,5-Diphenyloxazolidin-4-one is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with two phenyl groups. The core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Structure:

Caption: Chemical structure of 2,5-Diphenyloxazolidin-4-one.

Table 1: Physicochemical Properties of 2,5-Diphenyloxazolidin-4-one and Related Compounds

| Property | Value | Source |

| CAS Number | 10321-42-3 | |

| Molecular Formula | C₁₅H₁₃NO₂ | |

| Molecular Weight | 239.27 g/mol | [1] |

| Appearance | White to light yellow powder/crystal (for related compounds) | |

| Melting Point | Data not available for 10321-42-3. (4R,5S)-cis isomer: 120.0 to 124.0 °C | |

| Solubility | Data not available. Generally soluble in organic solvents like DMSO and DMF. |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route for 2,5-Diphenyloxazolidin-4-one could involve the reaction of 2-hydroxy-2-phenylacetic acid (mandelic acid) with aniline, followed by a cyclization step. An alternative approach could be the reaction of an appropriate α-amino acid derivative with benzaldehyde.

Caption: Generalized synthetic workflow for 2,5-Diphenyloxazolidin-4-one.

Experimental Protocol for a Structurally Related Compound: Synthesis of 2-(1-(4-Bromophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-yl)-3-(4-nitrophenylethyl)oxazolidin-4-one[2]

This protocol illustrates a common method for the synthesis of substituted oxazolidin-4-ones.

Materials:

-

Intermediate 6a (2-(1-(4-Bromophenyl)-3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)-3-(4-nitrophenylethyl)oxazolidin-4-one)

-

Tin (II) chloride

-

Ethanol

Procedure:

-

A mixture of the intermediate 6a (2.0 g, 3.5 mmol), tin (II) chloride (4.0 g, 17.6 mmol), and ethanol (20 mL) was refluxed for 5 hours.

-

The solvent was removed under reduced pressure.

-

The crude product was then purified, typically by column chromatography.

Characterization

The structure of 2,5-Diphenyloxazolidin-4-one and its analogs is typically confirmed using a combination of spectroscopic methods.

Table 2: Spectroscopic Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (a stereoisomer) [1]

| Technique | Data |

| ¹H NMR (DMSO-d₆) | Spectral data available in public databases, confirming the presence of phenyl and oxazolidinone protons. |

| ¹³C NMR | Spectral data available, indicating the carbon framework of the molecule. |

| Mass Spectrometry (GC-MS) | m/z top peak: 107; m/z 2nd highest: 104; m/z 3rd highest: 79. |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available, showing characteristic peaks for the carbonyl group and aromatic rings. |

Biological Activity and Potential Applications

While no specific biological activity has been reported for 2,5-Diphenyloxazolidin-4-one (CAS 10321-42-3), the oxazolidinone and thiazolidinone scaffolds are known to exhibit a wide range of pharmacological properties.

Known Activities of Related Compounds

-

Antimicrobial Activity: Thiazolidin-4-one derivatives have been reported to possess antibacterial and antifungal properties.[2]

-

Antiviral Activity: Certain 2-heteroaryl-oxazolidine-4-one derivatives have been identified as potent hepatitis B virus (HBV) capsid assembly modulators.[3]

-

Antioxidant Activity: Some novel thiazolidin-4-one derivatives have demonstrated significant antioxidant potential in various in vitro assays.[4]

-

Anticancer Activity: The imidazolidine-2,4-dione scaffold, structurally similar to oxazolidin-4-ones, is found in the anticonvulsant drug Phenytoin and has been investigated for other biological activities.[5]

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related compounds, 2,5-Diphenyloxazolidin-4-one could potentially interact with various cellular pathways. For example, as an antimicrobial, it might interfere with bacterial cell wall synthesis or protein translation. As an antiviral, it could inhibit viral replication processes. It is important to note that these are hypothetical mechanisms, and experimental validation is required.

Caption: Hypothetical mechanism of action for 2,5-Diphenyloxazolidin-4-one.

Experimental Protocols for Biological Evaluation (General)

The following are generalized protocols that can be adapted to evaluate the biological activity of 2,5-Diphenyloxazolidin-4-one.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Antiviral Assay (Hepatitis B Virus)[2]

-

Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the test compound.

-

Supernatant Collection: After a defined incubation period (e.g., 72 hours), the cell culture supernatant is collected.

-

Quantification of Viral DNA: HBV DNA in the supernatant is quantified using quantitative real-time PCR (qPCR).

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated.

Conclusion

2,5-Diphenyloxazolidin-4-one represents a chemical entity with a scaffold known for diverse biological activities. While specific data for this particular compound is sparse, the information on related structures provides a strong rationale for its further investigation in drug discovery programs. The synthetic and analytical methodologies outlined in this guide offer a starting point for researchers interested in exploring the potential of this and other substituted oxazolidin-4-ones. Future studies should focus on the definitive synthesis, comprehensive characterization, and systematic biological evaluation of 2,5-Diphenyloxazolidin-4-one to elucidate its specific mechanism of action and therapeutic potential.

References

- 1. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | C15H13NO2 | CID 10868374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel 2-Heteroaryl-oxazolidine-4-one Derivatives as Novel HBV Capsid Assembly Modulators [jstage.jst.go.jp]

- 4. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-diphenyl-4-oxazolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. The stereochemistry of the two chiral centers at positions 2 and 5 of the oxazolidinone ring gives rise to four possible stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). These stereoisomers can be grouped into two diastereomeric pairs: the cis isomers ((2R,5S) and (2S,5R)) and the trans isomers ((2R,5R) and (2S,5S)). The spatial arrangement of the phenyl substituents significantly influences the molecule's interaction with biological targets, leading to potentially distinct pharmacological and toxicological profiles for each stereoisomer. This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the stereoisomers of 2,5-diphenyl-4-oxazolidinone, along with available data on their biological activities.

Stereoisomers of 2,5-Diphenyl-4-oxazolidinone

The four stereoisomers of 2,5-diphenyl-4-oxazolidinone are depicted below:

-

cis-isomers:

-

(2R,5S)-2,5-diphenyl-4-oxazolidinone

-

(2S,5R)-2,5-diphenyl-4-oxazolidinone

-

-

trans-isomers:

-

(2R,5R)-2,5-diphenyl-4-oxazolidinone

-

(2S,5S)-2,5-diphenyl-4-oxazolidinone

-

Synthesis of Stereoisomers

The stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones can be challenging. A common strategy involves the cyclization of corresponding amino alcohol precursors. The stereochemistry of the final oxazolidinone is dictated by the stereochemistry of the starting amino alcohol.

General Synthetic Approach

A general and efficient approach to synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds involves a combination of an asymmetric aldol reaction and a modified Curtius rearrangement, leading to an effective intramolecular ring closure.[1] This methodology allows for the rapid and stereoselective synthesis of a range of oxazolidin-2-one building blocks.[1]

Another synthetic route involves the reaction of epoxides with isocyanates. For instance, the reaction of trans-stilbene oxide with an isocyanate would be expected to yield the trans-4,5-diphenyl-2-oxazolidinone, while cis-stilbene oxide would yield the cis-isomer, demonstrating a stereospecific approach.

Characterization of Stereoisomers

The different stereoisomers of 2,5-diphenyl-4-oxazolidinone can be distinguished by their physical and spectroscopic properties.

Physicochemical Properties

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Activity |

| (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | 86286-50-2 | C₁₅H₁₃NO₂ | 239.27 | 227-230 | [α]20/D +57±4°, c = 2 in methanol |

| (4S,5R)-(-)-cis-4,5-Diphenyl-2-oxazolidinone | 23204-70-8 | C₁₅H₁₃NO₂ | 239.27 | 227-232 | [α]23/D -57±4°, c = 2 in chloroform (or methanol) |

| (4R,5R)-trans-4,5-Diphenyl-2-oxazolidinone | 23204-71-9 | C₁₅H₁₃NO₂ | 239.27 | Not available | Not available |

| (4S,5S)-trans-4,5-Diphenyl-2-oxazolidinone | Not available | C₁₅H₁₃NO₂ | 239.27 | Not available | Not available |

Data for cis-isomers sourced from commercial suppliers and PubChem.[2][3] Data for trans-isomers is limited.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the stereochemistry of 2,5-diphenyl-4-oxazolidinone isomers. The coupling constants between the protons at C4 and C5 can provide information about their relative stereochemistry (cis or trans).

¹H NMR Data for (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone (in DMSO-d6) [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15-7.40 | m | 10H | Aromatic-H |

| 5.85 | d | 1H | H-5 |

| 5.15 | d | 1H | H-4 |

| 9.45 | s | 1H | NH |

¹³C NMR Data for (4R,5S)-4,5-di(phenyl)-1,3-oxazolidin-2-one

Spectroscopic data for the trans-isomers are not well-documented in the available literature.

Experimental Protocols

Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones (General Procedure)

This protocol is adapted from a general method for the synthesis of 4,5-disubstituted oxazolidin-2-ones and may require optimization for 2,5-diphenyl-4-oxazolidinone.[1]

Materials:

-

Appropriate β-hydroxy carbonyl precursor

-

Trimethylsilyl azide (Me₃SiN₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaCl solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Dissolve the β-hydroxy carbonyl substrate (1.0 equiv.) in anhydrous THF (0.1 M).

-

Add trimethylsilyl azide (3.0 equiv.) to the solution.

-

Heat the reaction mixture to reflux at 90 °C and stir for 5 hours.

-

Cool the mixture to 25 °C and quench the reaction by adding water.

-

Dilute the mixture with dichloromethane.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazolidin-2-one.

Chiral Separation of Oxazolidinone Enantiomers by HPLC

A general method for the chiral separation of oxazolidinone analogues has been reported, which can be adapted for the separation of the enantiomers of 2,5-diphenyl-4-oxazolidinone.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Lux Amylose or Cellulose).

Mobile Phase:

-

A polar organic mobile phase, such as neat methanol, ethanol, isopropanol, or acetonitrile, or mixtures thereof. Amylose-based columns with acetonitrile have been shown to provide high enantioselectivity for some oxazolidinones.[5]

General Procedure:

-

Dissolve the racemic mixture of the 2,5-diphenyl-4-oxazolidinone isomer in a suitable solvent (e.g., methanol).

-

Inject the sample onto the chiral HPLC column.

-

Elute with the chosen mobile phase at a constant flow rate.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Logical Relationships and Workflows

Synthesis and Separation Workflow

Caption: Workflow for the synthesis, separation, and characterization of 2,5-diphenyl-4-oxazolidinone stereoisomers.

Biological Activity

While the oxazolidinone class of compounds is well-known for its antibacterial activity, primarily through the inhibition of bacterial protein synthesis, specific biological activity data for the individual stereoisomers of 2,5-diphenyl-4-oxazolidinone are not extensively reported in the scientific literature. The stereochemistry at the C4 and C5 positions is crucial for the biological activity of many oxazolidinones. For instance, in some bioactive oxazolidinones, the (S)-configuration at C5 is essential for antibacterial efficacy.

It is highly probable that the different stereoisomers of 2,5-diphenyl-4-oxazolidinone will exhibit varying biological activities. The distinct three-dimensional arrangement of the phenyl groups will likely lead to different binding affinities and selectivities for biological targets. Further research is required to elucidate the specific biological profiles of each stereoisomer.

Signaling Pathway and Mechanism of Action (General for Oxazolidinones)

Caption: General mechanism of action for antibacterial oxazolidinones.

Conclusion

The stereoisomers of 2,5-diphenyl-4-oxazolidinone represent a set of molecules with potentially diverse biological activities. While methods for their stereoselective synthesis and chiral separation are available, a comprehensive characterization of all four stereoisomers, particularly the trans diastereomers, remains an area for further investigation. The detailed elucidation of the spectroscopic properties and the specific biological activities of each isomer is crucial for advancing their potential applications in drug discovery and development. This guide provides a foundational overview for researchers and scientists working with this important class of heterocyclic compounds.

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (4R,5S)-4,5-二苯基唑烷-2-酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Diphenyl-1,3-oxazolidin-4-one (C15H13NO2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-diphenyl-1,3-oxazolidin-4-one, a heterocyclic compound with the molecular formula C15H13NO2. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established knowledge of the oxazolidin-4-one scaffold and related diphenyl-substituted heterocycles to present its likely physicochemical properties, a proposed synthetic route, predicted spectral data, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Physicochemical and Predicted Properties

Quantitative data for 2,5-diphenyl-1,3-oxazolidin-4-one is not extensively reported. The following table summarizes its basic molecular properties and predicted data based on its structure and data from similar compounds.

| Property | Value | Reference/Method |

| Molecular Formula | C15H13NO2 | - |

| Molecular Weight | 239.27 g/mol | - |

| IUPAC Name | 2,5-diphenyl-1,3-oxazolidin-4-one | - |

| CAS Registry Number | Not available | - |

| Predicted XlogP | 2.5 | PubChem[1] |

| Predicted Molar Refractivity | 69.5 ± 0.3 cm³ | ChemAxon |

| Predicted Polar Surface Area | 38.33 Ų | ChemAxon |

Proposed Synthesis: Three-Component Reaction

A plausible and efficient method for the synthesis of 2,5-diphenyl-1,3-oxazolidin-4-one is a three-component reaction involving benzaldehyde, an amine (such as ammonia or a primary amine), and an α-hydroxy acid, specifically mandelic acid. This approach is analogous to established multicomponent reactions for the synthesis of related heterocyclic systems.

Experimental Protocol:

Materials:

-

Benzaldehyde (2 equivalents)

-

Mandelic acid (1 equivalent)

-

Ammonium acetate (as an ammonia source, 1.5 equivalents)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Sodium sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add mandelic acid (1 equivalent), benzaldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) in toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,5-diphenyl-1,3-oxazolidin-4-one.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 2,5-diphenyl-1,3-oxazolidin-4-one.

Predicted Spectroscopic Data

Based on the analysis of related oxazolidin-4-one and diphenyl-substituted heterocyclic compounds, the following spectroscopic characteristics are predicted for 2,5-diphenyl-1,3-oxazolidin-4-one.

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic Protons: Multiplets in the range of 7.2-7.6 ppm (10H, corresponding to the two phenyl rings).Methine Proton (C2-H): A singlet or doublet around 5.5-6.0 ppm.Methine Proton (C5-H): A singlet or doublet around 5.0-5.5 ppm.Amide Proton (N-H): A broad singlet that may appear between 8.0-9.0 ppm, and its position can be solvent-dependent. |

| ¹³C NMR | Carbonyl Carbon (C4): A signal in the range of 170-175 ppm.Aromatic Carbons: Multiple signals between 125-140 ppm.Methine Carbon (C2): A signal around 85-95 ppm.Methine Carbon (C5): A signal around 75-85 ppm. |

| IR | N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.C=O Stretch (Amide): A strong absorption band around 1700-1750 cm⁻¹.C-O Stretch: A peak in the region of 1100-1200 cm⁻¹.Aromatic C-H Stretch: Signals above 3000 cm⁻¹.Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

Potential Biological Activities and Signaling Pathways

While no specific biological data for 2,5-diphenyl-1,3-oxazolidin-4-one has been reported, the oxazolidinone and, more broadly, the thiazolidin-4-one scaffolds are known to exhibit a wide range of biological activities.[2][3] These activities often stem from the ability of the heterocyclic core to interact with various biological targets.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Oxazolidinones are a known class of antibiotics. It is plausible that 2,5-diphenyl-1,3-oxazolidin-4-one could exhibit antibacterial or antifungal properties.

-

Anticancer Activity: Many heterocyclic compounds containing phenyl groups, including thiazolidin-4-ones, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key enzymes in cancer cell proliferation.

-

Anti-inflammatory Activity: The core structure may interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Hypothetical Signaling Pathway in Anticancer Activity:

Given the prevalence of anticancer activity in related compounds, a hypothetical mechanism could involve the induction of apoptosis through the intrinsic pathway.

Diagram of a Hypothetical Apoptotic Pathway:

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

2,5-diphenyl-1,3-oxazolidin-4-one represents an interesting, yet underexplored, molecule within the broader class of bioactive heterocyclic compounds. Based on the chemistry of the oxazolidin-4-one scaffold, efficient synthetic routes can be proposed, and its physicochemical and spectroscopic properties can be reasonably predicted. The structural similarity to known therapeutic agents suggests that this compound may possess valuable biological activities, particularly in the areas of antimicrobial and anticancer research. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of 2,5-diphenyl-1,3-oxazolidin-4-one.

References

The Rise of a New Antibiotic Class: A Technical Guide to the Discovery and History of 4-Oxazolidinones

A comprehensive overview for researchers, scientists, and drug development professionals on the evolution of 4-oxazolidinone compounds, from their initial discovery to their critical role in combating antimicrobial resistance.

The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the ongoing battle against these resilient pathogens, the oxazolidinone class of antibiotics has carved out a crucial niche. This technical guide delves into the discovery, history, and development of 4-oxazolidinone compounds, providing an in-depth resource for professionals in the field of drug discovery and development.

A Serendipitous Discovery and a Resurgence of Interest

The story of the 4-oxazolidinones begins not in the realm of human medicine, but in agricultural science. In the late 1970s and early 1980s, researchers at E.I. DuPont de Nemours and Company first synthesized and investigated these compounds for their potential as agricultural fungicides.[1] While these early explorations did not lead to commercial agricultural products, they laid the groundwork for future discoveries.

It wasn't until the late 1980s that the antibacterial potential of this chemical scaffold was revisited.[1] Faced with the growing crisis of antibiotic resistance, particularly from Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), the scientific community was in urgent need of novel therapeutic agents.[2] Scientists at Pharmacia and Upjohn (now part of Pfizer) initiated a dedicated research program to explore the potential of oxazolidinones as human antibacterial agents.[2]

This renewed effort led to the identification of two promising candidates: eperezolid and linezolid.[1] Both compounds demonstrated potent activity against a wide range of Gram-positive pathogens. Ultimately, linezolid was selected for further development due to its superior pharmacokinetic profile and was approved by the U.S. Food and Drug Administration (FDA) in 2000, becoming the first member of this new class of antibiotics to enter clinical use.[2]

A timeline of the key milestones in the development of oxazolidinone antibiotics is presented below.

References

Solubility Profile of 4-Oxazolidinone, 2,5-diphenyl-: A Technical Guide

This guide provides an in-depth overview of the solubility characteristics of 4-Oxazolidinone, 2,5-diphenyl-, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from structurally related and well-studied oxazolidinones, such as Linezolid, to provide a representative understanding of its likely solubility profile in common laboratory solvents. This approach allows for informed decision-making in experimental design, formulation development, and analytical method development.

Introduction to 4-Oxazolidinone, 2,5-diphenyl-

4-Oxazolidinones are a class of synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The core 4-oxazolidinone scaffold is a five-membered ring containing both nitrogen and oxygen. The specific compound, 2,5-diphenyl-4-oxazolidinone, features phenyl substitutions at the 2 and 5 positions, which significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound is critical for its handling, purification, and formulation in various research and development settings.

Quantitative Solubility Data (Representative)

Disclaimer: The following data is for Linezolid and is intended to be representative. Actual solubility of 2,5-diphenyl-4-oxazolidinone may vary.

| Solvent | Chemical Class | Solubility of Linezolid (mg/mL) |

| Water | Protic, Polar | ~3 (practically insoluble to slightly soluble)[1] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | ~0.1[2] |

| Methanol | Protic, Polar | Highly Soluble[1] |

| Ethanol | Protic, Polar | ~1 (moderately soluble)[2] |

| Acetone | Aprotic, Polar | Data not readily available |

| Dichloromethane | Aprotic, Nonpolar | Soluble |

| Chloroform | Aprotic, Nonpolar | Data not readily available |

| Ethyl Acetate | Aprotic, Moderately Polar | Practically Insoluble[1] |

| Hexane | Aprotic, Nonpolar | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | ~20[2] |

| Dimethylformamide (DMF) | Aprotic, Polar | ~30[2] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4][5] The following protocol outlines the key steps for determining the solubility of a compound like 2,5-diphenyl-4-oxazolidinone.

Objective: To determine the equilibrium solubility of 2,5-diphenyl-4-oxazolidinone in a specific solvent at a controlled temperature.

Materials:

-

2,5-diphenyl-4-oxazolidinone (solid)

-

Selected solvent of high purity

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 2,5-diphenyl-4-oxazolidinone to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled incubator. Agitate the mixture at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer particles, centrifugation of the vials at a high speed (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2,5-diphenyl-4-oxazolidinone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask solubility determination method.

General Synthesis of 2,5-Disubstituted-4-Oxazolidinones

While a specific, detailed synthesis protocol for 2,5-diphenyl-4-oxazolidinone was not found, a general synthetic approach for 2,5-disubstituted-4-oxazolidinones can be described. These compounds are often synthesized through cyclization reactions of α-hydroxy acids with isocyanates or via multi-component reactions. The following diagram illustrates a conceptual synthetic pathway.

References

A Technical Guide to Determining the Collision Cross Section of 2,5-Diphenyl-1,3-oxazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the predicted collision cross section (CCS) of the small molecule 2,5-diphenyl-1,3-oxazolidin-4-one. As a parameter that reflects the size, shape, and charge of an ion in the gas phase, the CCS value is increasingly critical in drug discovery and metabolomics for enhancing the confidence of compound identification and for structural elucidation. While no explicit experimentally determined or predicted CCS value for 2,5-diphenyl-1,3-oxazolidin-4-one is currently available in public databases, this guide outlines the established computational and experimental workflows to obtain this valuable physicochemical property.

Computational Prediction of Collision Cross Section

The prediction of CCS values through computational methods offers a rapid, cost-effective alternative to experimental determination, especially in the early stages of drug discovery. These in silico approaches primarily rely on machine learning models trained on large datasets of experimentally determined CCS values or on theoretical calculations based on the molecule's three-dimensional structure.

Machine Learning-Based Prediction

Machine learning (ML) has emerged as a powerful tool for accurately predicting CCS values.[1][2] These models leverage molecular descriptors or fingerprints to learn the complex relationship between a molecule's structure and its collision cross section. Several platforms and models are available, each with its own strengths and prediction accuracies.[3] The general workflow for ML-based CCS prediction is depicted below.

References

An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinones are a critical class of synthetic antibiotics effective against a wide spectrum of multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting an early stage of protein synthesis, distinguishes them from other classes of antibacterial agents and has made them a vital tool in combating resistant infections. This guide provides a comprehensive overview of the molecular mechanism of oxazolidinone action, detailing their interaction with the bacterial ribosome, the functional consequences of this binding, and the experimental methodologies used to elucidate these processes. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this important antibiotic class.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[1] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones block the process at a very early stage: the formation of the initiation complex.[2][3] This unique mechanism is a key reason for the lack of cross-resistance with other antibiotic classes.[2]

The primary target of oxazolidinones is the 50S subunit of the bacterial ribosome.[4][5] Specifically, they bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[6][7] This binding site is located at the A-site pocket of the 50S subunit.[7][8] By occupying this critical space, oxazolidinones sterically hinder the proper positioning of the initiator fMet-tRNA (N-formylmethionyl-tRNA), thereby preventing its association with the ribosome.[4][9] This ultimately blocks the formation of the functional 70S initiation complex, a crucial step for the commencement of protein translation.[1][10]

Crystal structures of oxazolidinones bound to the 50S ribosomal subunit have revealed that the binding stabilizes a non-productive conformation of a universally conserved 23S rRNA nucleotide, U2585.[11][12] This conformational change further contributes to the inhibition of peptide bond formation. While they bind near the sites of action for chloramphenicol and lincomycin, oxazolidinones do not directly inhibit the peptidyl transferase activity.[5]

Recent studies have also revealed a context-specific nature to oxazolidinone-mediated translation inhibition. Stalling of the ribosome is particularly pronounced when specific amino acids, such as alanine, are present in the penultimate position of the nascent polypeptide chain.[13] This is due to the formation of a small hydrophobic crevice by the bound oxazolidinone, which accommodates the alanine side chain and enhances the binding of the antibiotic.[13]

Quantitative Data on Oxazolidinone Activity

The inhibitory effects of oxazolidinones have been quantified through various in vitro assays. The following tables summarize key quantitative data for representative oxazolidinones.

| Oxazolidinone | Assay | Organism/System | IC50 / Kd | Reference |

| Linezolid | Coupled Transcription-Translation | E. coli | 1.8 µM | [4][14] |

| Linezolid | In Vitro Translation (MS2 RNA) | E. coli | 15 µM (at 8 µg/ml RNA) | [4][14] |

| Linezolid | 70S Initiation Complex Formation | E. coli | 110 µM | [4][15] |

| Linezolid | 70S Initiation Complex Formation | S. aureus | 116 µM | [4] |

| Linezolid | Protein Synthesis Inhibition in whole cells | S. aureus | 0.3 µg/ml | [6] |

| Linezolid | 50S Subunit Formation | S. aureus | 0.6 µg/ml | [6] |

| Eperezolid | Coupled Transcription-Translation | E. coli | 2.5 µM | [14] |

| Eperezolid | In Vitro Translation (MS2 RNA) | E. coli | 20 µM (at 32 µg/ml RNA) | [14] |

| Eperezolid | Ribosome Binding (50S subunit) | E. coli | ~20 µM (Kd) | [5] |

| PNU-177553 | Ribosome Binding (70S) | Bacterial | 94 +/- 44 µM (Kd) | [10] |

| PNU-100592 (Eperezolid) | Ribosome Binding (70S) | Bacterial | 195 +/- 40 µM (Kd) | [10] |

Table 1: In Vitro Inhibition and Binding Affinity of Oxazolidinones

| Oxazolidinone | Organism | MIC90 (µg/mL) | Reference |

| Tedizolid | Enterococcus faecalis | 1 | |

| Tedizolid | Enterococcus faecium | 1 | |

| Tedizolid | Staphylococcus aureus (MSSA) | 0.5 | |

| Tedizolid | Staphylococcus aureus (MRSA) | 0.5 | |

| Tedizolid | Streptococcus agalactiae | 0.5 | |

| Tedizolid | Streptococcus anginosus group | 0.25 | |

| Tedizolid | Streptococcus pyogenes | 0.5 |

Table 2: Minimum Inhibitory Concentration (MIC) of Tedizolid

Experimental Protocols

The mechanism of action of oxazolidinones has been elucidated through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay measures the ability of an oxazolidinone to inhibit the synthesis of a reporter protein in a cell-free system.

Materials:

-

E. coli S30 extract

-

MS2 phage RNA (or other suitable mRNA template)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

ATP and GTP

-

Reaction buffer (containing Tris-HCl, Mg(OAc)2, KOAc, NH4OAc, DTT)

-

Oxazolidinone compound of interest

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Prepare reaction mixtures containing the S30 extract, reaction buffer, ATP, GTP, and the amino acid mixture.

-

Add varying concentrations of the oxazolidinone compound to the reaction mixtures. A control reaction with no antibiotic should be included.

-

Initiate the translation reaction by adding the mRNA template (e.g., MS2 RNA). The concentration of the mRNA template can be varied to assess its effect on inhibitor potency.[14]

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each oxazolidinone concentration relative to the no-drug control.

-

Determine the IC50 value, the concentration of the drug that causes 50% inhibition of protein synthesis.

Ribosome Binding Assay

This assay directly measures the binding of a radiolabeled oxazolidinone to bacterial ribosomes.

Materials:

-

Purified bacterial 70S ribosomes or 50S subunits

-

Radiolabeled oxazolidinone (e.g., [14C]-eperezolid)

-

Binding buffer (containing Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)

-

Nitrocellulose filters

-

Washing buffer (same as binding buffer)

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified ribosomes or ribosomal subunits in binding buffer.

-

Add increasing concentrations of the radiolabeled oxazolidinone to the reaction mixtures.

-

Incubate the mixtures on ice for a sufficient time to reach binding equilibrium (e.g., 1 hour).

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with cold washing buffer to remove non-specifically bound ligand.

-

Dry the filters and measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Perform Scatchard analysis of the binding data to determine the dissociation constant (Kd) and the number of binding sites.[5]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Oxazolidinone Complexes

Cryo-EM provides high-resolution structural information about the interaction between oxazolidinones and the ribosome.

Sample Preparation:

-

Purify 70S ribosomes from a bacterial source (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

-

Solubilize the oxazolidinone antibiotic in a suitable solvent like DMSO.

-

Incubate the purified ribosomes with the oxazolidinone at a final concentration of approximately 10 µM. The incubation is typically performed at 37°C for 15 minutes, followed by 1 hour on ice.

-

Apply a small aliquot (e.g., 3 µL) of the ribosome-antibiotic solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 Cu 200 mesh).[2]

-

Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification apparatus (e.g., Vitrobot).[2]

Data Collection and Analysis:

-

Image the vitrified samples in a transmission electron microscope (TEM) at cryogenic temperatures and an acceleration voltage of 200 kV.

-

Collect a large dataset of particle images using a direct electron detector.

-

Process the images using single-particle analysis software (e.g., RELION, cryoSPARC) to reconstruct a 3D density map of the ribosome-oxazolidinone complex.

-

Build and refine an atomic model into the cryo-EM density map to visualize the precise binding site and interactions of the oxazolidinone with the ribosomal RNA and proteins.

Toeprinting Assay

This assay is used to map the precise location of a stalled ribosome on an mRNA template, revealing the context-specific nature of translation inhibition.

Materials:

-

In vitro transcription-translation system (e.g., PURExpress)

-

DNA template encoding a specific peptide sequence

-

Oxazolidinone compound

-

A specific reverse transcriptase primer that binds downstream of the potential stalling site

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel

Procedure:

-

Set up in vitro transcription-translation reactions with the DNA template in the presence and absence of the oxazolidinone.[13]

-

Allow the reactions to proceed for a set time at 37°C to allow for ribosome stalling.

-

Add the reverse transcriptase primer and incubate to allow annealing to the mRNA.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

-

Denature the samples and separate the cDNA products on a high-resolution denaturing polyacrylamide gel.

-

Visualize the cDNA products (e.g., by autoradiography if a radiolabeled primer was used, or by staining). The length of the truncated cDNA product (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA.[13]

Visualizing the Mechanism and Workflows

Signaling Pathway of Oxazolidinone Action

References

- 1. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.fraserlab.com [cdn.fraserlab.com]

- 8. ovid.com [ovid.com]

- 9. 1H nuclear magnetic resonance study of oxazolidinone binding to bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics | bioRxiv [biorxiv.org]

- 11. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. upload.orthobullets.com [upload.orthobullets.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 11. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis and Antibacterial Screening of 2,5-Diphenyl-4-Oxazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidinones represent a significant class of synthetic antibacterial agents, distinguished by their unique mechanism of action which involves the inhibition of bacterial protein synthesis at an early stage.[1][2] These compounds are potent against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The therapeutic success of linezolid, the first FDA-approved oxazolidinone, has spurred extensive research into novel derivatives with improved potency, expanded spectrum, and reduced side effects.

This document provides detailed protocols for the synthesis of 2,5-diphenyl-4-oxazolidinone derivatives, a core scaffold for further chemical elaboration. It also outlines a standard methodology for in vitro antibacterial screening to evaluate the efficacy of these synthesized compounds.

Mechanism of Action

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis. They bind to the P site on the 50S ribosomal subunit and interfere with the formation of the initiation complex involving N-formylmethionyl-tRNA.[1][3] This mechanism is distinct from other protein synthesis inhibitors, which is why there is no cross-resistance with other antibiotic classes.[2] The primary binding site is located within the 23S rRNA of the large ribosomal subunit.[2]

I. Synthesis of 2,5-Diphenyl-4-Oxazolidinone

This protocol describes a general method for synthesizing the 2,5-diphenyl-4-oxazolidinone core structure via the condensation of an N-protected α-amino acid with an aromatic aldehyde. The key to this synthesis is the formation of the oxazolidinone ring with simultaneous removal of water.

Experimental Protocol

Materials:

-

N-Carbobenzyloxy-(S)-phenylalanine (N-Cbz-phenylalanine)

-

Benzaldehyde (freshly distilled)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add N-Cbz-phenylalanine (1 equivalent), toluene (approx. 0.2 M concentration), and a molar excess of benzaldehyde (2-4 equivalents).[4]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.[4]

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is a mixture of cis and trans isomers, with the cis isomer typically being the major product.[4]

-

Purify the crude solid by recrystallization from ethanol to isolate the desired cis-2,5-diphenyl-4-oxazolidinone derivative.

-

Dry the crystalline product under vacuum. Characterize by NMR and Mass Spectrometry.

II. Antibacterial Screening

The antibacterial activity of the synthesized compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.[1]

Experimental Protocol

Materials:

-

Synthesized oxazolidinone derivatives

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Saline solution (0.85% NaCl)

-

McFarland standard 0.5

-

Control antibiotic (e.g., Linezolid)

Procedure:

-

Compound Preparation: Prepare stock solutions of the synthesized compounds and the control antibiotic in DMSO at a concentration of 10 mg/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound. Add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.

-

Inoculation: Add the standardized bacterial inoculum to each well (wells 1-11), bringing the final volume to 200 µL. Well 12 receives no bacteria and serves as a sterility control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

III. Data Presentation

The antibacterial activity of the synthesized 2,5-diphenyl-4-oxazolidinone derivatives is presented as MIC values in µg/mL. The data should be organized in a clear, tabular format for easy comparison against different bacterial strains and control antibiotics.

Table 1: Representative Antibacterial Activity (MIC in µg/mL) of Oxazolidinone Derivatives.

| Compound ID | R-Group on 2-Phenyl Ring | R-Group on 5-Phenyl Ring | S. aureus (ATCC 29213) | MRSA (Clinical Isolate) | E. coli (ATCC 25922) |

| DP-Oxa-01 | H | H | 2 | 4 | >64 |

| DP-Oxa-02 | 4-F | H | 1 | 2 | >64 |

| DP-Oxa-03 | H | 4-NO₂ | 4 | 8 | >64 |

| DP-Oxa-04 | 3-Cl | 4-F | 2 | 2 | >64 |

| Linezolid | N/A | N/A | 2 | 2 | >64 |

Note: The data presented in this table is for illustrative purposes to demonstrate typical results for oxazolidinone derivatives. Actual values must be determined experimentally. Oxazolidinones generally exhibit potent activity against Gram-positive bacteria (S. aureus) and limited to no activity against Gram-negative bacteria (E. coli).

References

- 1. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4508921A - Process for preparation of alpha-alkyl amino acids - Google Patents [patents.google.com]

- 5. Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

The 4-oxazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. While the 2-oxazolidinone isomer, exemplified by the antibiotic linezolid, has been extensively studied, derivatives of the 4-oxazolidinone ring system, particularly those with substitutions at the 2 and 5 positions, are emerging as promising candidates for various therapeutic applications. This document provides a detailed overview of the known applications of 2,5-diphenyl-4-oxazolidinone and its analogs in medicinal chemistry, with a focus on their potential as antibacterial, anticancer, and anti-inflammatory agents.

Antibacterial Activity

Oxazolidinones are a significant class of synthetic antibiotics that inhibit bacterial protein synthesis.[1][2] Their unique mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, makes them effective against a range of drug-resistant Gram-positive bacteria.[1][3][4]

While much of the research has centered on 2-oxazolidinones, derivatives of 4-oxazolidinone are also being investigated for their antibacterial potential. For instance, certain 5-benzylidene-4-oxazolidinones have been shown to inhibit the formation of Staphylococcus aureus biofilms and can act synergistically with conventional antibiotics to reduce bacterial load in established biofilms.[5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of oxazolidinones involves the inhibition of protein synthesis at a very early stage. They bind to the 23S rRNA of the 50S ribosomal subunit, a site distinct from other ribosome-targeting antibiotics.[3][4] This binding event interferes with the positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of the 70S initiation complex, which is a crucial step in bacterial protein synthesis.[1] This novel mechanism is responsible for the lack of cross-resistance with other classes of antibiotics.[1][2]

Anticancer Activity

Recent studies have begun to explore the potential of oxazolidinone derivatives as anticancer agents.[6][7] Certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated antiproliferative activity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[6] These compounds appear to induce apoptosis by increasing reactive oxygen species (ROS) levels and causing mitochondrial dysfunction.[6]

Although specific data for 2,5-diphenyl-4-oxazolidinone is limited, the broader class of 4-thiazolidinones, which are structurally related to 4-oxazolidinones, have shown significant anticancer activities against various cancer cell lines.[8][9][10] This suggests that the 4-oxazolidinone scaffold warrants further investigation in the context of oncology drug discovery.

Anti-inflammatory Activity

Quantitative Data Summary

The following table summarizes the biological activity of some 4-oxazolidinone derivatives and related compounds. It is important to note that data for the specific 2,5-diphenyl-4-oxazolidinone is scarce in the public domain.

| Compound Class | Specific Derivative/Analog | Target/Assay | Activity (IC50/MIC) | Reference |

| 5-Benzylidene-4-oxazolidinones | Compound 15 | S. aureus | 4 µg/mL | [5] |

| 5-Benzylidene-4-oxazolidinones | Compound 24 | S. aureus | 4 µg/mL | [5] |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones | OI compound | MCF-7 cancer cells | IC50 = 17.66 µM | [6] |

| 5-(Carbamoylmethylene)-oxazolidin-2-ones | OI compound | HeLa cancer cells | IC50 = 31.10 µM | [6] |